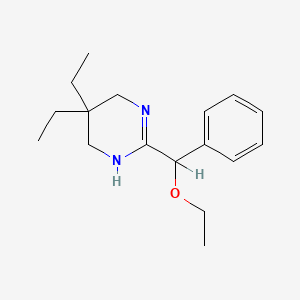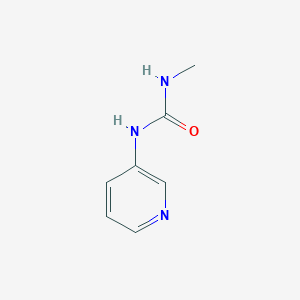
1(2H)-Phthalazinone, 2-(2-morpholinoethyl)-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2H)-Phthalazinone, 2-(2-morpholinoethyl)-4-phenyl- is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a phthalazinone core substituted with a morpholinoethyl group and a phenyl group, which contribute to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Phthalazinone, 2-(2-morpholinoethyl)-4-phenyl- typically involves the reaction of phthalic anhydride with hydrazine to form phthalazinone. This intermediate is then reacted with 2-(2-chloroethyl)morpholine and phenylmagnesium bromide under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reactions are carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
1(2H)-Phthalazinone, 2-(2-morpholinoethyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the compound’s structure by reducing specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
1(2H)-Phthalazinone, 2-(2-morpholinoethyl)-4-phenyl- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with various biological molecules are studied to understand its potential as a therapeutic agent
Wirkmechanismus
The mechanism of action of 1(2H)-Phthalazinone, 2-(2-morpholinoethyl)-4-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes in cancer cells. Additionally, it may interact with DNA or RNA, affecting gene expression and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Morpholinoethyl-substituted benzimidazolium salts: These compounds share the morpholinoethyl group and have similar applications in medicinal chemistry.
4-Oxotetrahydropyrimidine derivatives: These compounds have similar structural features and are investigated for their antiviral properties.
Uniqueness
1(2H)-Phthalazinone, 2-(2-morpholinoethyl)-4-phenyl- is unique due to its specific combination of a phthalazinone core with morpholinoethyl and phenyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
33048-50-9 |
|---|---|
Molekularformel |
C20H21N3O2 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
2-(2-morpholin-4-ylethyl)-4-phenylphthalazin-1-one |
InChI |
InChI=1S/C20H21N3O2/c24-20-18-9-5-4-8-17(18)19(16-6-2-1-3-7-16)21-23(20)11-10-22-12-14-25-15-13-22/h1-9H,10-15H2 |
InChI-Schlüssel |
FORPTELLPAQWBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


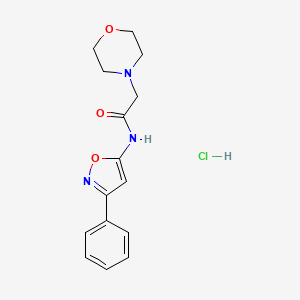
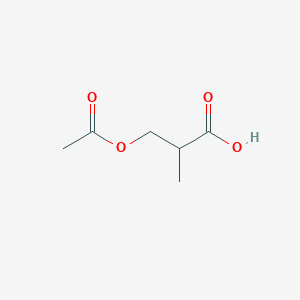

![Methanone, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]phenyl-](/img/structure/B14675198.png)
![4-Methyl-4-[(4-methylphenyl)sulfonyl]pentan-2-one](/img/structure/B14675203.png)

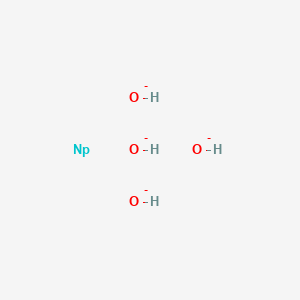
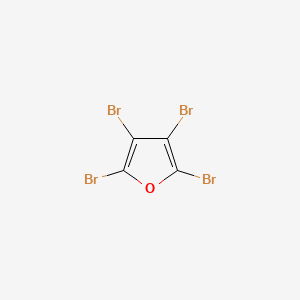
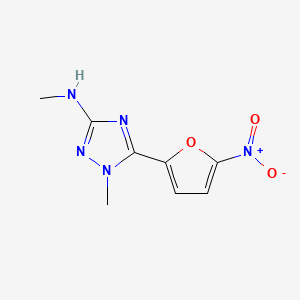

![4-{[1-(4-Ethylphenyl)ethoxy]carbonyl}benzoate](/img/structure/B14675228.png)
